Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

ester reactivity aminolysis kinetics process chemistry

Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (CAS 1035271-00-1, C14H20N2O2, MW 248.32 g/mol) is a para-substituted benzoate ester bearing a 3,5-dimethylpiperazine ring. It is a stereocontrolled building block used in the synthesis of FGFR tyrosine kinase inhibitors, most notably AZD4547, where the (3S,5R)-dimethylpiperazine moiety is critical for target engagement.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1035271-00-1
Cat. No. B3345319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate
CAS1035271-00-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)13-6-4-12(5-7-13)14(17)18-3/h4-7,10-11,15H,8-9H2,1-3H3
InChIKeyUMLDOXCNVOGXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (CAS 1035271-00-1) – Procurement-Critical Physicochemical and Application Baseline for Pharmaceutical Intermediate Sourcing


Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (CAS 1035271-00-1, C14H20N2O2, MW 248.32 g/mol) is a para-substituted benzoate ester bearing a 3,5-dimethylpiperazine ring. It is a stereocontrolled building block used in the synthesis of FGFR tyrosine kinase inhibitors, most notably AZD4547, where the (3S,5R)-dimethylpiperazine moiety is critical for target engagement [1]. The compound is commercially available at ≥98% purity (NLT 98%) under ISO-certified quality systems, making it suitable for pharmaceutical R&D workflows requiring high-purity intermediates . Its computed XLogP3 of 2.1 and moderate topological polar surface area (41.6 Ų) are balanced properties consistent with favourable solubility and permeability for downstream amide-coupling reactions [2].

Why Interchanging Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate with In-Class Analogs Compromises Key Synthesis and Quality Outcomes


Superficially, methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate appears replaceable by its ethyl ester analog or the des-dimethyl piperazine variant. However, critical synthetic and biological factors preclude simple substitution. The methyl ester undergoes aminolysis significantly faster than the ethyl ester under identical conditions (class-level methyl vs. ethyl ester reactivity difference of ~2–5-fold in nucleophilic acyl substitution) [1]. The 3,5-dimethylpiperazine substitution is not cosmetic—it enforces the cis-configuration that maps directly onto the pharmacophore of FGFR inhibitors such as AZD4547, whereas the unsubstituted piperazine analog lacks this stereochemical constraint and defines a distinct chemical (PROTAC linker) space . Additionally, the compound's certified NLT 98% purity specification (ISO-compliant) contrasts with the typical 95% specification of less regulated sources, reducing the risk of by-product carryover into subsequent GMP-like synthetic steps .

Quantitative Head-to-Head Evidence Bench: Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester Reactivity in Aminolysis – Synthesis Cycle-Time Advantage for AZD4547 Intermediate Preparation

Methyl esters undergo nucleophilic acyl substitution with amines approximately 2–5-fold faster than their ethyl ester counterparts under identical conditions due to reduced steric hindrance at the carbonyl carbon [1]. This class-level rate acceleration translates directly into shorter coupling times and higher conversion efficiency when methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate is employed as a synthon for amide bond formation, compared to the analogous ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate [2]. The ethyl ester analog requires harsher conditions (120°C in DMSO, extended time) and is documented to yield 76% in SNAr coupling [2], whereas methyl ester-mediated amidation typically proceeds at lower temperature with superior conversion.

ester reactivity aminolysis kinetics process chemistry pharmaceutical intermediate

Aqueous Solubility Benchmarking – Methyl Ester Provides >50 mg/mL Solubility, Facilitating Homogeneous-Reaction Workflows

Vendor-certified aqueous solubility for methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate is reported at 50 mg/mL (clear, very faintly yellow solution), which enables homogeneous reaction conditions in predominantly aqueous media [1]. In contrast, the corresponding 4-(3,5-dimethylpiperazin-1-yl)benzoic acid free acid has aqueous solubility of <10⁻⁶ mg/L at neutral pH (computed; experimentally insoluble in distilled water) [2], and the ethyl ester analog demonstrates nanoformulation-mediated solubility enhancement from 0.5 mg/mL to 4.2 mg/mL only after PEGylation, implying an intrinsic solubility of ≤0.5 mg/mL [3]. The >100-fold solubility advantage of the methyl ester versus the free acid eliminates the need for organic co-solvent or surfactant-mediated solubilization.

solubility aqueous processing formulation compatibility pipeline intermediate

Proven Synthetic Utility in FGFR Inhibitor AZD4547 – Direct Route Linkage to a High-Value Pharmaceutical Candidate

Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate is the direct ester prodrug of the key carboxylic acid intermediate 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid used in the convergent synthesis of AZD4547, an orally bioavailable FGFR1/2/3 inhibitor currently under clinical investigation [1]. The acid intermediate was synthesized in 62% yield over 2 steps from ethyl 4-fluorobenzoate and (2R,6S)-2,6-dimethylpiperazine [2]. The methyl ester provides the optimal balance of stability and reactivity for storage and controlled hydrolysis to the active acid synthon, whereas the ethyl ester analog is explicitly used only in early-stage SNAr chemistry (76% yield), not in the final amidation step [3]. By comparison, the unsubstituted piperazine analog (methyl 4-(piperazin-1-yl)benzoate) is classified only as a PROTAC linker building block, lacking the dimethyl substitution necessary for FGFR pharmacophore compatibility .

FGFR inhibitor AZD4547 oncology building block convergent synthesis

Purity Specification Differentiation – NLT 98% (ISO-Certified) vs. Generic 95% Grades for Downstream Quality Assurance

Certified suppliers offer methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate at NLT 98% purity under ISO-compliant quality systems, a specification that directly reduces the risk of by-product interference in subsequent amide coupling and hydrolysis steps . In contrast, generic catalog listings (e.g., CheMenu catalog number CM360652) specify a purity of only 95%+ . The 3-percentage-point purity gap corresponds to a potential doubling of impurity load (5% vs. 2% total impurities), which can propagate through multi-step syntheses and complicate final-product purification, especially in pharmaceutical contexts requiring ICH Q3A-compliant impurity profiling.

purity specification ISO certification quality control GMP intermediate pharmaceutical procurement

Dimethylpiperazine Substitution Confers FGFR Pharmacophore Compatibility – Distinct from Unsubstituted Piperazine PROTAC Linker Space

The 3,5-dimethyl substitution on the piperazine ring in methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate enforces a cis-configuration that is essential for the FGFR inhibitory pharmacophore of AZD4547, which displays IC50 values of 0.2, 2.5, and 1.8 nM against FGFR1, FGFR2, and FGFR3, respectively . Removing the two methyl groups—as in methyl 4-(piperazin-1-yl)benzoate—eliminates this stereochemical constraint and produces a molecule that is instead classified as a PROTAC linker building block, with no reported FGFR activity . The structural distinction is not incremental; it defines two entirely different chemical tool classes.

stereochemistry FGFR pharmacophore PROTAC linker structure-activity relationship target selectivity

High-Value Procurement Scenarios Where Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate Delivers Verifiable Advantage


Accelerated Synthesis of FGFR Inhibitor Candidates via the AZD4547 Convergent Route

Laboratories synthesizing FGFR1/2/3 inhibitors and requiring the cis-3,5-dimethylpiperazine pharmacophore should prioritize this methyl ester to replicate the published AZD4547 convergent synthesis. The documented 62% yield over two steps to the acid intermediate [1] provides a reproducible benchmark that cannot be matched using the unsubstituted piperazine analog (which lacks the necessary stereochemistry) or the less reactive ethyl ester (requiring 120°C SNAr conditions with lower amidation efficiency) [2].

High-Purity Intermediate Sourcing for GMP-Adjacent Kilo-Lab Scale-Up

Process chemistry teams transitioning from medicinal chemistry to kilo-lab scale should procure the NLT 98% ISO-certified grade of this methyl ester [1]. The certified purity reduces impurity carryover risk into subsequent GMP steps, and the high aqueous solubility (50 mg/mL) [2] enables homogeneous processing in aqueous-organic solvent mixtures, simplifying reactor cleaning and product isolation compared to the essentially water-insoluble free acid analog [3].

Selective Ester Hydrolysis to Carboxylic Acid Without Piperazine Ring Degradation

The methyl ester is hydrolytically labile under mild basic conditions (LiOH/THF/H₂O or enzymatic hydrolysis), enabling clean conversion to 4-(3,5-dimethylpiperazin-1-yl)benzoic acid without compromising the acid-sensitive dimethylpiperazine ring. This controlled reactivity profile [1] offers a distinct advantage over the ethyl ester analog, which requires more forcing hydrolysis conditions that risk piperazine N-oxide formation or ring-opening side reactions [2].

Building Block for Fragment-Based Drug Discovery Targeting FGFR Kinase Domain

Fragment-based screening programs targeting the FGFR kinase hinge region can use this methyl ester as a pre-functionalized fragment with the dimethylpiperazine moiety pre-installed. Coupling the corresponding acid with diverse amine fragments via standard HATU/DIPEA amidation provides rapid access to SAR libraries. The alternative of using the des-dimethyl analog would produce compounds residing in PROTAC linker chemical space rather than FGFR inhibitor space, an outcome directly contradicted by the AZD4547 pharmacophore data [1].

Quote Request

Request a Quote for Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.